[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
The compound of interest, “[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate,” is a complex molecule that appears to be derived from the fusion of oxazole and triazole heterocycles. This type of molecular architecture is often explored for various biological activities and could be of interest in the development of new pharmaceuticals or materials.
Synthesis Analysis
The synthesis of related triazole derivatives has been reported using "click chemistry," which involves the reaction of organic azides with terminal alkynes to form 1,2,3-triazoles . Another approach involves the treatment of ethyl diazoacetate with aryl imines in the presence of a base to yield fully substituted 1,2,3-triazoles . Similarly, the synthesis of oxazole derivatives can be achieved through reactions involving oxazolone compounds . The specific synthesis of the compound is not detailed in the provided papers, but it likely involves a multi-step synthetic route that includes the formation of the oxazole and triazole rings followed by their subsequent functionalization and coupling.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been studied using X-ray diffraction techniques, which reveal the presence of strong intermolecular hydrogen bonds that contribute to the stability of the crystal structure . These
Scientific Research Applications
Molecular Interactions and Synthesis Techniques
Studies on similar compounds have explored the synthesis, characterization, and molecular interactions, including π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, showcasing how substituents influence the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020). Such studies are crucial for understanding the molecular behavior and designing compounds with desired properties.
Antimicrobial Activities
Research into the antimicrobial activities of triazole derivatives highlights the potential biomedical applications of these compounds. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and exhibited good to moderate activities against test microorganisms, underscoring the relevance of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition Studies
Enzyme inhibition studies on derivatives of 4H-1,2,4-triazol-4-yl acetohydrazides revealed significant anti-lipase and anti-α-glucosidase activities. Such findings indicate the potential of these compounds in therapeutic applications related to metabolic disorders (Bekircan et al., 2015).
Cytotoxic and Antibacterial Activities
The synthesis of β-carboline derivatives with 1,2,3-triazole rings and their in vitro cytotoxicity and antibacterial activity evaluations further exemplify the diverse applications of triazole-related compounds. These derivatives showed promising activities against cancer cell lines and bacterial strains, highlighting the potential for drug development (Salehi et al., 2016).
Corrosion Inhibition
In the field of materials science, triazole derivatives have been investigated as corrosion inhibitors for metals. Experimental and quantum chemical studies have shown that oxazole derivatives significantly reduce the corrosion rate of mild steel, demonstrating the applicability of these compounds in protecting industrial materials (Rahmani et al., 2018).
properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O5/c1-5-32-20-11-6-16(12-21(20)31-4)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)18-9-7-17(25)8-10-18/h6-12H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAASUXDFHFFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
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